![molecular formula C8H10S2 B2710570 [4-(Methylsulfanyl)phenyl]methanethiol CAS No. 108499-20-3](/img/structure/B2710570.png)

[4-(Methylsulfanyl)phenyl]methanethiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

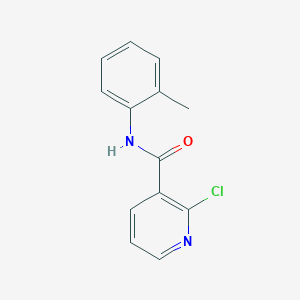

“[4-(Methylsulfanyl)phenyl]methanethiol” is a chemical compound with the CAS Number: 108499-20-3 . It has a molecular weight of 170.3 and its IUPAC name is [4-(methylsulfanyl)phenyl]methanethiol . The compound is in liquid form .

Molecular Structure Analysis

The Inchi Code for [4-(Methylsulfanyl)phenyl]methanethiol is 1S/C8H10S2/c1-10-8-4-2-7(6-9)3-5-8/h2-5,9H,6H2,1H3 . The Inchi Key is BCKGLINYHWHGFL-UHFFFAOYSA-N . The molecular formula is C8H10S2 .Physical And Chemical Properties Analysis

The compound has a predicted density of 1.12±0.1 g/cm3 . The predicted boiling point is 280.4±23.0 °C . Unfortunately, the melting point and flash point are not available .Aplicaciones Científicas De Investigación

Oxidation of Methyl (Methylthio)methyl Sulfoxide

Ogura, Suzuki, and Tsuchihashi (1980) explored the oxidation of methyl (methylthio)methyl sulfoxide with various agents, producing bis(methylsulfinyl)methane and methyl (methylthio)methyl sulfone. They established a method for preparing these compounds via oxidation with potassium permanganate, showcasing the chemical versatility of related sulfur compounds (Ogura, Suzuki, & Tsuchihashi, 1980).

Formation of Methional from Methionine

Wainwright, McMahon, and McDowell (1972) demonstrated that methanethiol forms from methionine and sulphite, catalyzed by iron or manganous ions. They proposed methional as an intermediate, showing the biochemical pathways involving methanethiol derivatives (Wainwright, McMahon, & McDowell, 1972).

Coenzyme M Analogues in Methanobacterium

Gunsalus, Romesser, and Wolfe (1978) synthesized 2-(methylthio)ethanesulfonate analogues, investigating their activity in the methyl-coenzyme M reductase system of Methanobacterium thermoautotrophicum. This research underscores the biological significance of methylthio compounds in microbial methanogenesis (Gunsalus, Romesser, & Wolfe, 1978).

Tracking RNA Populations Using MTS Reagents

Duffy et al. (2015) described a method for labeling and purifying 4-thiouridine-containing RNA using methanethiosulfonate (MTS) reagents. This technique is valuable for studying RNA turnover and transcription in biological systems (Duffy et al., 2015).

Sulfenic Acids in the Gas Phase

Lacombe et al. (1996) studied thermolysis of methyl methanethiosulfinate, revealing insights into the electronic structure and thermal stability of sulfenic acids. This research is significant for understanding the behavior of sulfur-containing compounds under various conditions (Lacombe et al., 1996).

Electrophilic Aromatic Formylation

Betterley et al. (2018) explored the reaction of difluoro(phenylsulfanyl)methane with aromatic compounds, leading to the formation of aromatic aldehydes. This study demonstrates the potential of methylsulfanyl compounds in organic synthesis (Betterley et al., 2018).

Safety and Hazards

Propiedades

IUPAC Name |

(4-methylsulfanylphenyl)methanethiol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10S2/c1-10-8-4-2-7(6-9)3-5-8/h2-5,9H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCKGLINYHWHGFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CS |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(Methylsulfanyl)phenyl]methanethiol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{5-acetyl-6-[(E)-2-(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexenyl)ethenyl]-2-oxo-2H-pyran-3-yl}-4-chlorobenzenecarboxamide](/img/structure/B2710488.png)

![1-(4-Methoxyphenyl)sulfonyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2710490.png)

![1-[(4-Fluorophenyl)methyl]-5-hydrazinyl-3-methylpyrazole-4-carbonitrile](/img/structure/B2710491.png)

![tert-butyl N-{3-[2-(benzyloxy)-4-formylphenoxy]propyl}carbamate](/img/structure/B2710492.png)

![5-chloro-2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2710493.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2710497.png)

![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-phenylacetamide](/img/structure/B2710500.png)

![3-chloro-4-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2710506.png)

![2-[6-benzyl-2-ethyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl]-N~1~-ethyl-N~1~-(3-methylphenyl)acetamide](/img/structure/B2710509.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2710510.png)